![molecular formula C19H22N2O4S B2666444 N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881476-88-6](/img/structure/B2666444.png)

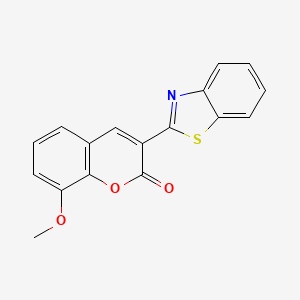

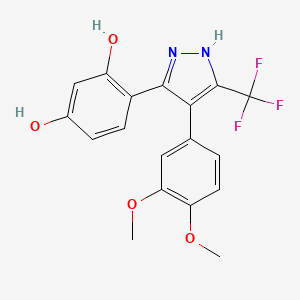

N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The compound has been synthesized and evaluated as a TNF-α inhibitor . The synthesis involved a shape screen and rational design process. Initially, a commercial compound library was screened for EJMC-1 analogs based on shape similarity. Out of the 68 compounds tested, 20 compounds showed better binding affinity than EJMC-1 in the SPR competitive binding assay . The most potent compound was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) with an IC50 of 14 μM . Based on the docking analysis of S10 and EJMC-1 binding with TNF-α, S10 analogs were designed, purchased, and synthesized .Molecular Structure Analysis

The molecular structure of “N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is characterized by a dihydrobenzo[cd]indole core with a sulfonamide group at the 6-position. The compound also features an isobutyryl group and two ethyl groups attached to the nitrogen atoms.Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity against TNF-α . The most potent compound, 4e, showed an IC50 value of 3 μM in cell assay, which was 14-fold stronger than EJMC-1 . This indicates that the compound can effectively inhibit the activity of TNF-α, a cytokine involved in systemic inflammation.Scientific Research Applications

Antioxidant Activity of Sulfonamide Derivatives

Research on 3-Selanyl-1H-indoles and 3-Selanylimidazo[1,2-a]pyridines derivatives, which share structural similarities with the compound , has demonstrated significant antioxidant activity. These compounds have been synthesized using CuI/SeO2 under ultrasound irradiation, showing potential in reducing oxidative stress in biological applications (Vieira et al., 2017).

Sulfonamide-Based Hybrid Compounds as Pharmacological Agents

Sulfonamides, as a class of drugs, show a wide range of pharmacological activities, including antibacterial and antitumor effects. A review highlights the development of sulfonamide hybrids containing pharmacologically active scaffolds, such as coumarin, indole, and quinoline, demonstrating their versatility in drug design (Ghomashi et al., 2022).

Sulfonamide Inhibition Studies for Carbonic Anhydrase

A study on sulfonamide-based indole-1,2,3-triazole chalcone hybrids explores their inhibition activity against human carbonic anhydrases, showing potential for developing selective inhibitors for therapeutic applications (Singh et al., 2020).

Synthesis and Biological Screening of Sulfonamide Derivatives

The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has led to compounds with effective antimicrobial and antiproliferative properties, showcasing the role of sulfonamide derivatives in developing new therapeutic agents (Abd El-Gilil, 2019).

Mechanochemical Synthesis of Cyclodextrin Polymers

A novel approach for synthesizing cyclodextrin nanosponges (CD-NS) through mechanochemistry, using 1,1-carbonyldiimidazole as the crosslinker , highlights the green chemistry routes for preparing polymers with potential biomedical applications (Pedrazzo et al., 2020).

Mechanism of Action

The compound acts as an inhibitor of TNF-α, a cytokine that plays a pivotal role in inflammatory response . Dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases . The compound’s mechanism of action involves binding to TNF-α, thereby inhibiting its activity .

properties

IUPAC Name |

N,N-diethyl-1-(2-methylpropanoyl)-2-oxobenzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-5-20(6-2)26(24,25)16-11-10-15-17-13(16)8-7-9-14(17)19(23)21(15)18(22)12(3)4/h7-12H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESJMPCCYAMACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2666366.png)

![4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2666370.png)

![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2666375.png)

![N-{6-azaspiro[2.5]octan-1-yl}-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2666377.png)

![1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2666381.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2666383.png)

![6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2666384.png)